Propyl salicylate

Dermal absorption Percutaneous penetration Topical formulation

Propyl salicylate (n-propyl 2-hydroxybenzoate, C10H12O3, MW 180.20) is a short-chain alkyl salicylate ester formed via Fischer esterification of salicylic acid with 1-propanol. The compound appears as a colorless to pale yellow liquid with a boiling point of 246°C and an experimental logP of 3.80.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 607-90-9
Cat. No. B1584504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl salicylate
CAS607-90-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=CC=C1O
InChIInChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3
InChIKeyLZFIOSVZIQOVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Salicylate (CAS 607-90-9) Technical Specifications and Procurement Baseline Data


Propyl salicylate (n-propyl 2-hydroxybenzoate, C10H12O3, MW 180.20) is a short-chain alkyl salicylate ester formed via Fischer esterification of salicylic acid with 1-propanol [1]. The compound appears as a colorless to pale yellow liquid with a boiling point of 246°C and an experimental logP of 3.80 [2]. Commercial grades are typically supplied at ≥98.0% purity by GC analysis . As a member of the C1–C4 alkyl salicylate homologous series—which includes methyl salicylate (MS), ethyl salicylate (ES), and butyl salicylate (BS)—propyl salicylate occupies a distinct physicochemical niche with intermediate lipophilicity and volatility properties that materially affect its performance in specific applications [3]. The compound is primarily sourced for fragrance formulation, cosmetic intermediates, and specialized research applications where the balance between hydrophobic character and functional compatibility is critical.

Why Propyl Salicylate Cannot Be Replaced by Methyl or Ethyl Salicylate in Dermal and Analytical Applications


Short-chain alkyl salicylates (C1–C4) are structurally similar but exhibit functionally divergent properties that preclude generic substitution in applications where skin penetration rate, chromatographic resolution, or partition behavior is critical. The homologous series demonstrates systematic variation in dermal absorption efficiency, with methyl salicylate exhibiting the highest percutaneous absorption (relative index = 1.00) and propyl salicylate showing substantially reduced absorption (relative index = 0.20) under identical experimental conditions [1]. This approximately five-fold difference in dermal bioavailability has direct implications for formulation design in topical products where systemic exposure must be controlled. Furthermore, regulatory and analytical considerations drive differentiation: methyl salicylate is a recognized potential allergen and exhibits acute oral toxicity at high doses, whereas propyl salicylate carries a distinct GHS classification profile (Skin Irrit. 2, Eye Irrit. 2) with inconclusive acute toxicity data requiring separate hazard assessment [2]. In quality control environments, these esters produce fully resolved GC retention times—3.520 min (MS), 4.606 min (ES), 6.250 min (PS), and 8.263 min (BS)—enabling unambiguous identification and quantification in mixture analysis [3]. Substituting one ester for another without revalidation would compromise both safety documentation and analytical method integrity.

Propyl Salicylate Comparative Performance Evidence: Quantified Differentiation from C1–C4 Salicylate Analogs


Dermal Absorption: Propyl Salicylate Demonstrates 80% Lower Percutaneous Absorption Than Methyl Salicylate

In a direct head-to-head comparison of pure salicylate esters applied to human skin, propyl salicylate exhibited substantially reduced cutaneous absorption relative to methyl salicylate. The comparative absorption index, normalized to methyl salicylate as unity (1.00), was 0.20 for propyl salicylate using technique 2 (application with massage). Ethyl salicylate showed intermediate absorption at 0.34, while butyl salicylate was 0.26 [1]. This represents an 80% reduction in percutaneous absorption compared to methyl salicylate, the most widely used salicylate ester in topical analgesic formulations. The study also reported that propyl salicylate absorption was classified as a 'trace' using technique 1, further confirming minimal dermal bioavailability [1]. The reduced absorption correlates with the compound's higher logP (3.80) and increased hydrophobicity, which limits partitioning into the aqueous cutaneous environment.

Dermal absorption Percutaneous penetration Topical formulation Bioavailability

GC Analytical Resolution: Propyl Salicylate Retention Time of 6.250 min Enables Baseline Separation from Methyl, Ethyl, and Butyl Analogs

In a comprehensive analytical study of C1–C4 salicylate ester mixtures, gas chromatography with flame ionization detection (GC-FID) produced fully resolved chromatograms with distinct retention times for each homolog: methyl salicylate at 3.520 min, ethyl salicylate at 4.606 min, propyl salicylate at 6.250 min, and butyl salicylate at 8.263 min [1]. The retention time difference between propyl salicylate and its closest eluting analog (ethyl salicylate) is 1.644 minutes, providing baseline resolution suitable for accurate quantification in binary and multi-component mixtures [1]. The study confirmed that integrated peak areas could be used to quantify relative concentrations to a high degree of accuracy, with all four compounds unambiguously identified and quantified when present simultaneously [1]. The same study reported that 1H NMR spectra showed hydroxyl resonances at different frequencies for each compound, and FTIR spectra displayed unique peaks in the fingerprint region for three of the four compounds [1].

Gas chromatography Analytical method validation Quality control Mixture analysis

Lipophilicity (logP): Propyl Salicylate (3.80) Provides Intermediate Hydrophobic Character Between Ethyl and Butyl Salicylate

Propyl salicylate exhibits an experimental logP (octanol-water partition coefficient) of 3.80, as reported in the EPI Suite experimental database [1]. This value positions propyl salicylate at an intermediate lipophilicity within the C1–C4 homologous series: methyl salicylate logP is approximately 2.23–2.55, ethyl salicylate logP is approximately 3.02–3.30, and butyl salicylate logP is approximately 3.80–4.20 [2]. The logP of 3.80 corresponds to a water solubility estimate of 118.8 mg/L at 25°C [1]. The progressive increase in logP across the homologous series (approximately +0.5 log units per methylene group) follows predictable structure-property relationships that govern membrane permeability, formulation compatibility, and environmental fate. The compound's calculated skin permeation coefficient (log Kp) is -2.678 cm/h, and predicted human intestinal absorption is high at 93.3–97.0% [3].

Partition coefficient Lipophilicity Formulation science QSAR

UV Absorption Properties: Alkyl Salicylates Including Propyl Salicylate Function as UVB/C Filters with SPF Range 3.63–4.26

Semiempirical quantum mechanical modeling (ZINDO/s) of alkyl salicylate compounds indicates that propyl salicylate, along with other short-chain alkyl salicylates, functions as a UVB/C absorber with electronic transitions in the UV region [1]. The study revealed that salicylates 3a–d exhibited SPF values in the range of 3.63 to 4.26 [1]. Importantly, modification of the alkyl homolog chain length did not substantially change the wavelength of absorption maximum; the salicylate chromophore maintains UV absorbance at approximately 300 nm, driven by intramolecular hydrogen bonding within the ortho-hydroxybenzoate moiety [2]. This class-level property means that propyl salicylate, methyl salicylate, ethyl salicylate, and butyl salicylate share similar UV absorption profiles and are predicted to provide protection in the UV-C range [1]. The compounds are classified as moderate UVB absorbers suitable for augmenting the effect of other photoprotective agents in sunscreen formulations [1].

UV filter Sunscreen Photoprotection Cosmetic formulation

Toxicological Profile: Propyl Salicylate Classified as Skin/Eye Irritant (Category 2) with Inconclusive Acute Oral Toxicity Data

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, propyl salicylate carries a harmonized GHS classification of Skin Irritation Category 2 (H315: Causes skin irritation) and Eye Irritation Category 2 (H319: Causes serious eye irritation) [1]. The notified classification does not include acute oral, dermal, or inhalation toxicity categories due to inconclusive data [1]. This profile differs materially from methyl salicylate, which has documented acute oral toxicity (LD50 approximately 887 mg/kg in rats) and is recognized as a potential allergen [2]. The predicted oral rat acute toxicity for propyl salicylate via pkCSM is 1.816 log(mg/kg_bw/day) (LD50) [3]. The absence of confirmed acute toxicity classification for propyl salicylate represents a regulatory distinction that may affect downstream compliance documentation, labeling requirements, and transportation classifications.

GHS classification Safety data Regulatory compliance Hazard assessment

Physicochemical Distinction: Propyl Salicylate Boiling Point (246°C) and Density (1.10) Differentiate from Shorter-Chain Analogs

Propyl salicylate exhibits a boiling point of 246°C at normal pressure, which is approximately 24°C higher than ethyl salicylate (approximately 222°C) and approximately 24°C lower than butyl salicylate (approximately 270°C) . The density of propyl salicylate is 1.10 g/cm³, with refractive index ranging from 1.5140 to 1.5170 [1]. In contrast, the structural isomer isopropyl salicylate (CAS 607-85-2) exhibits a substantially lower boiling point of approximately 122°C at 18 mmHg and density of 1.06–1.07 g/cm³ . This large boiling point differential (>120°C) between n-propyl and isopropyl esters provides a clear physical property distinction for separation and purification processes. The vapor pressure of propyl salicylate is estimated at 0.0266–0.027 mmHg at 25°C, indicating low volatility suitable for applications requiring minimal evaporative loss .

Physicochemical properties Distillation Purification Formulation

Propyl Salicylate Procurement Decision Scenarios: Evidence-Based Application Fit


Topical Formulations Requiring Controlled Dermal Absorption with Reduced Systemic Exposure

Based on the quantified 80% reduction in percutaneous absorption relative to methyl salicylate (relative index 0.20 vs. 1.00) [1], propyl salicylate is the preferred salicylate ester for topical formulations where dermal penetration must be minimized to limit systemic salicylate exposure. This evidence directly supports selection in cosmetic lotions, fragrance bases, and topical vehicles where local activity is desired without significant transdermal delivery. Formulators should prioritize propyl salicylate over methyl salicylate or ethyl salicylate (relative index 0.34) when designing products intended for application to large body surface areas or for populations where systemic salicylate burden is a safety consideration. The low dermal absorption profile also aligns with the compound's established use as a fragrance fixative where prolonged skin retention without deep penetration is functionally advantageous.

Analytical Quality Control and Mixture Authentication Requiring Baseline GC Resolution

In analytical laboratories performing quality control on multi-component salicylate mixtures—such as fragrance formulations, flavor ingredient blends, or synthetic reaction monitoring—propyl salicylate's distinct GC retention time of 6.250 minutes enables unambiguous identification and quantification with baseline separation from methyl salicylate (3.520 min), ethyl salicylate (4.606 min), and butyl salicylate (8.263 min) [2]. This analytical resolution supports validated method development for regulatory compliance testing, batch release, and competitor product deconvolution. Procurement of propyl salicylate as a certified reference standard or high-purity analytical grade material is justified when establishing calibration curves, validating peak integration algorithms, or performing cross-laboratory method transfer studies involving salicylate ester analysis.

Fragrance and Flavor Development Requiring Intermediate Volatility and Specific Organoleptic Profile

Propyl salicylate is characterized at 100.00% concentration as having an odor profile described as 'vine clover fruity plum' with a floral sensory classification . This organoleptic profile, combined with the compound's vapor pressure of 0.027 mmHg at 25°C (indicating moderate volatility) [3], positions propyl salicylate for use as a middle-note fragrance ingredient and flavor component where a balance between volatility and substantivity is required. The compound's experimental logP of 3.80 [4] supports compatibility with nonpolar formulation bases while maintaining sufficient water miscibility for hydroalcoholic systems. Compared to methyl salicylate (wintergreen odor, higher volatility) and ethyl salicylate (sweeter, fruitier profile), propyl salicylate offers a distinct sensory signature that cannot be replicated by simply adjusting the concentration of shorter- or longer-chain analogs.

Research Studies Investigating Structure-Activity Relationships in the Salicylate Homologous Series

Propyl salicylate serves as an essential intermediate homolog in systematic investigations of alkyl salicylate structure-property relationships. The compound's intermediate physicochemical parameters—logP 3.80, boiling point 246°C, GC retention time 6.250 min, and relative dermal absorption 0.20 [1][2][4]—provide a critical data point between ethyl (C2) and butyl (C4) salicylates for QSAR modeling, membrane permeability studies, and environmental fate assessment. Researchers conducting systematic studies of homologous series effects on biological activity, analytical behavior, or formulation performance should include propyl salicylate to establish complete structure-activity trend lines. The compound's commercial availability at >98.0% GC purity supports reproducible experimental work without the confounding effects of positional isomer impurities (e.g., isopropyl salicylate contamination).

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